amine hydrochloride CAS No. 4462-16-2](/img/structure/B6611718.png)
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Furan-2-yl)methyl](3-methylbutyl)amine hydrochloride (FMBA-HCl) is an organic compound with a variety of applications in scientific research. It is an alkylamine derivative of furan, and its hydrochloride salt is commonly used as an intermediate in organic synthesis. FMBA-HCl has been studied extensively in recent years due to its potential applications in medicinal chemistry and biochemistry.
Scientific Research Applications
[(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride has a variety of applications in scientific research. It has been used as a building block for the synthesis of biologically active compounds, such as inhibitors of enzymes, receptor ligands, and drugs. It has also been used as a starting material for the synthesis of polymers and other materials for a variety of applications. Additionally, [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride has been used as a reagent for the synthesis of other organic compounds, such as chiral amines.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride is not fully understood. However, it is believed that the compound acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. Additionally, it is thought to interact with other receptors, such as the dopamine D2 receptor, and it has been suggested that it may modulate the activity of certain enzymes, such as the monoamine oxidase A enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride are not well understood. However, it has been suggested that the compound may have antidepressant and anxiolytic effects, as well as an effect on the central nervous system. Additionally, it has been suggested that it may have anti-inflammatory and analgesic effects, as well as a potential to modulate the immune system.
Advantages and Limitations for Lab Experiments
The use of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride in lab experiments offers a number of advantages. It is relatively easy to synthesize and can be used as a starting material for the synthesis of a variety of compounds. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in lab experiments. It is not water soluble and can be difficult to handle in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
Future Directions
The potential applications of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride are numerous and there are many possible future directions for research. Further studies on the biochemical and physiological effects of the compound could yield new insights into its potential therapeutic applications. Additionally, further research into the synthesis of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride and its derivatives could lead to the development of new materials and compounds with potential applications in medicinal chemistry and biochemistry. Additionally, further studies on the mechanism of action of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride could lead to a better understanding of its effects on the human body. Finally, further research into the use of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride as a reagent for the synthesis of other organic compounds could lead to the development of new materials and compounds with potential applications in a variety of fields.
Synthesis Methods
The synthesis of [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride can be achieved via several methods. The most commonly used method is the reaction of furan-2-aldehyde and 3-methylbutan-1-ol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces a mixture of isomers, but the desired product can be isolated by column chromatography. Alternatively, the reaction of furan-2-aldehyde and 3-methylbutan-1-amine can be used to synthesize [(furan-2-yl)methyl](3-methylbutyl)amine hydrochloride, although this method is not as widely used.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO.ClH/c1-9(2)5-6-11-8-10-4-3-7-12-10;/h3-4,7,9,11H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERQFDWUFZMDLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNCC1=CC=CO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Furan-2-yl)methyl](3-methylbutyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


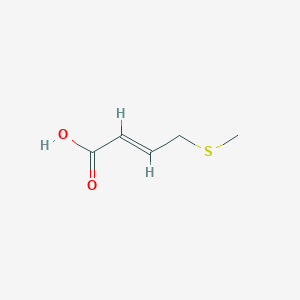
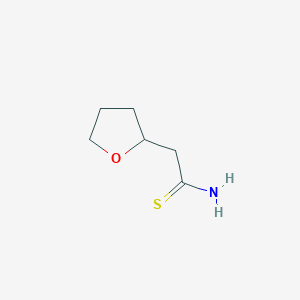
![5-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B6611659.png)


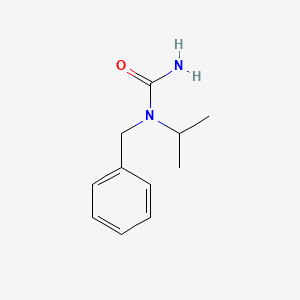

![3-[(3-Methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B6611690.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)
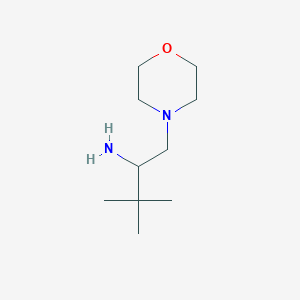
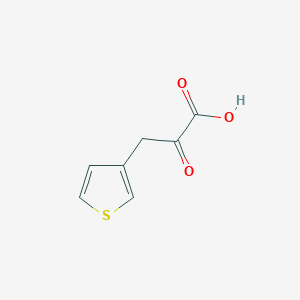
![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)